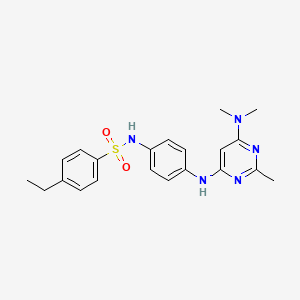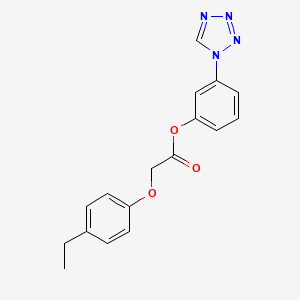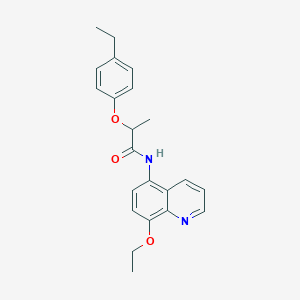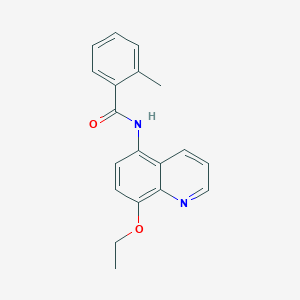![molecular formula C16H15N3O2S B11321501 2-methoxy-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11321501.png)
2-methoxy-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}benzamide is a complex organic compound that features a benzamide core substituted with a methoxy group, a thiophene ring, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the condensation of hydrazine with a 1,3-diketone under acidic conditions.
Thiophene Substitution: The thiophene ring is introduced through a nucleophilic substitution reaction, where a thiophene derivative reacts with a suitable electrophile.
Benzamide Formation: The final step involves the coupling of the pyrazole-thiophene intermediate with a methoxy-substituted benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the benzamide ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
2-Methoxy-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}benzamide has several applications in scientific research:
Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-Methoxy-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}benzamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Pathways Involved: The compound can modulate signaling pathways related to cell proliferation and apoptosis, making it a potential anti-cancer agent.
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene ring and is used as an antitussive agent.
Tioconazole: An antifungal agent with a thiophene ring.
Sertaconazole: Another antifungal agent with a similar structure.
Uniqueness
2-Methoxy-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}benzamide is unique due to the combination of the methoxybenzamide core with the thiophene and pyrazole rings, which may confer a distinct set of biological activities and chemical properties .
Properties
Molecular Formula |
C16H15N3O2S |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-methoxy-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C16H15N3O2S/c1-21-14-7-3-2-6-13(14)16(20)18-15-8-9-17-19(15)11-12-5-4-10-22-12/h2-10H,11H2,1H3,(H,18,20) |
InChI Key |
DJIFXDIIUXEPNR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=NN2CC3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-(2,4-dichlorophenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]prop-2-enamide](/img/structure/B11321422.png)
![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11321428.png)
![5-[4-(naphthalen-1-ylacetyl)piperazin-1-yl]-2-[(E)-2-(thiophen-2-yl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11321429.png)

![6-chloro-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11321448.png)
![1-benzyl-4-{[2-(3-chloro-4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11321450.png)
![2-{1-[7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11321453.png)
![N-(2,4-dimethylphenyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11321455.png)

![7-bromo-N-[2-(dimethylamino)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11321459.png)

![N-(4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide](/img/structure/B11321478.png)


